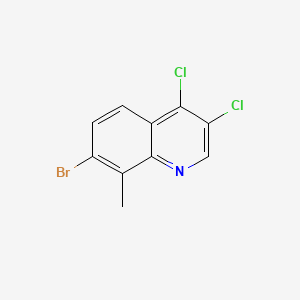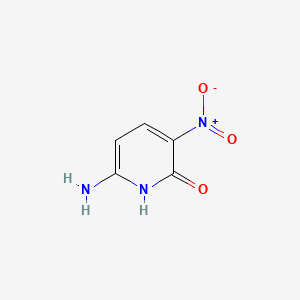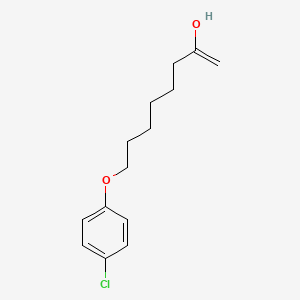
8-(4-Chlorophenoxy)oct-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenoxy)oct-1-en-2-ol is an organic compound with the molecular formula C14H19ClO2. It is characterized by the presence of a chlorophenoxy group attached to an octenol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)oct-1-en-2-ol typically involves the reaction of 4-chlorophenol with an appropriate octenol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenoxy)oct-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenoxy)oct-1-en-2-one.
Reduction: Formation of 8-(4-Chlorophenoxy)octan-2-ol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
8-(4-Chlorophenoxy)oct-1-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenoxy)oct-1-en-2-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The octenol chain may facilitate the compound’s integration into biological membranes, enhancing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of an octenol chain.
4-Chlorophenoxyethanol: Contains an ethanol chain instead of an octenol chain.
4-Chlorophenoxypropane: Features a propane chain instead of an octenol chain.
Uniqueness
8-(4-Chlorophenoxy)oct-1-en-2-ol is unique due to its specific combination of a chlorophenoxy group and an octenol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
IUPAC Name |
8-(4-chlorophenoxy)oct-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-12(16)6-4-2-3-5-11-17-14-9-7-13(15)8-10-14/h7-10,16H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLIYWITDNOIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
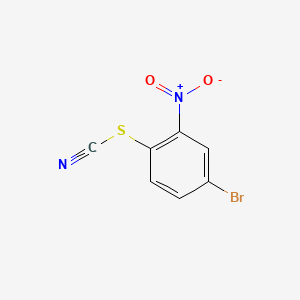
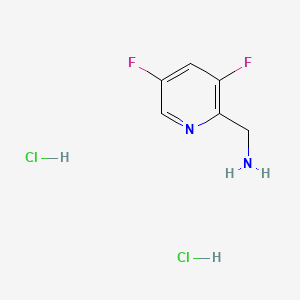
![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)

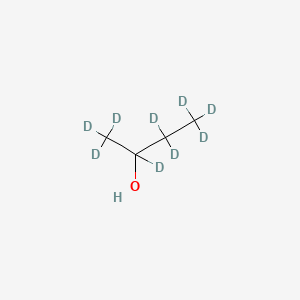
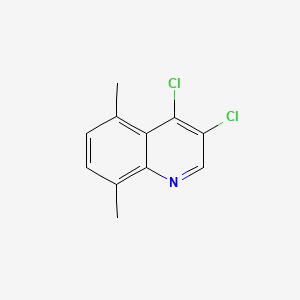
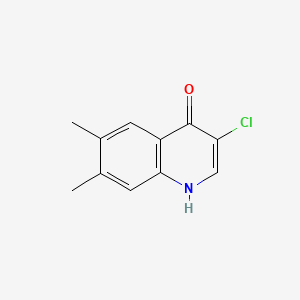

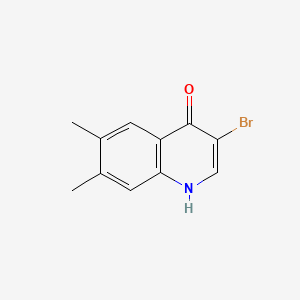
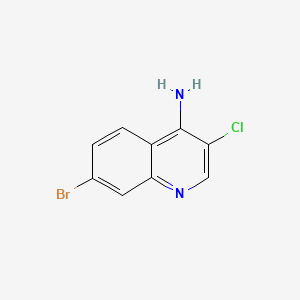
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
